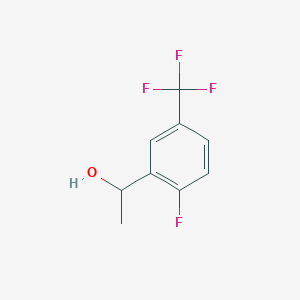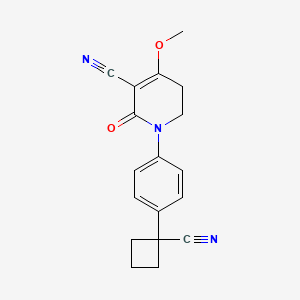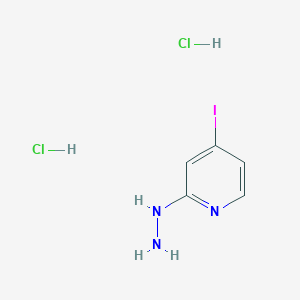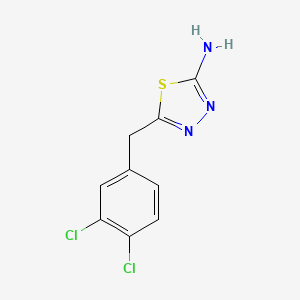
2-(Bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline typically involves multi-step organic reactions. One common method includes the bromination of a quinoxaline derivative followed by the introduction of the chlorophenyl and fluoro groups. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include steps such as:
Bromination: Using bromine or a brominating agent to introduce the bromomethyl group.
Chlorination: Introducing the chlorophenyl group through a chlorinating agent.
Fluorination: Adding the fluoro group using a fluorinating reagent.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromomethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromomethyl group.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chlorophenyl and fluoro groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)-3-(2-chlorophenyl)quinoxaline
- 2-(Bromomethyl)-3-(2-fluorophenyl)quinoxaline
- 2-(Bromomethyl)-3-(2-chlorophenyl)-6-fluoroquinoxaline
Uniqueness
2-(Bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline is unique due to the specific combination of bromomethyl, chlorophenyl, and fluoro substituents
Propriétés
Formule moléculaire |
C15H9BrClFN2 |
|---|---|
Poids moléculaire |
351.60 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline |
InChI |
InChI=1S/C15H9BrClFN2/c16-8-13-14(9-4-1-2-5-10(9)17)20-15-11(18)6-3-7-12(15)19-13/h1-7H,8H2 |
Clé InChI |
HKQDIHRJKUXXCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3F)N=C2CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


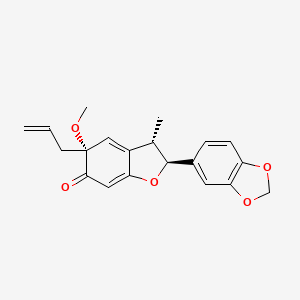
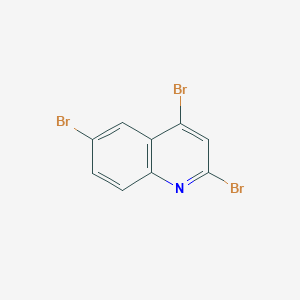
![tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B15243647.png)

![6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B15243665.png)
![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15243667.png)
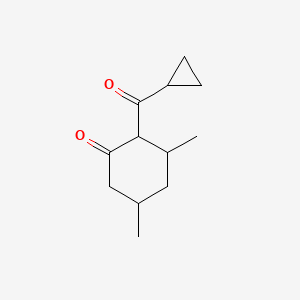
![2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243680.png)
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)
